5-Ethoxy-1,3-oxazole-2-carbohydrazide
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Overview
Description
5-Ethoxy-1,3-oxazole-2-carbohydrazide is a heterocyclic compound that features an oxazole ring substituted with an ethoxy group and a carbohydrazide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity
Mode of Action
The exact mode of action of 5-Ethoxyoxazole-2-carbohydrazide is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been used in the treatment of various diseases . The interaction of these compounds with their targets often results in changes at the molecular level, which can lead to the inhibition of essential biological processes in the target organisms .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways in target organisms, leading to their antimicrobial effects . The downstream effects of these interactions can include the disruption of essential biological processes, leading to the death of the target organisms .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that 5-ethoxyoxazole-2-carbohydrazide may exert its effects by interacting with specific targets in microbial cells, leading to the inhibition of essential biological processes .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,3-oxazole-2-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-oxo-2H-oxazole-5-carboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
- Ethyl 2-oxo-2H-oxazole-5-carboxylate is dissolved in methanol.
- Hydrazine hydrate is added to the solution.
- The mixture is refluxed for several hours, leading to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1,3-oxazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
5-Ethoxy-1,3-oxazole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 5-Phenylisoxazole-3-carbohydrazide
- 5-Methylisoxazole-3-carbohydrazide
- 5-Chloroisoxazole-3-carbohydrazide
Comparison: 5-Ethoxy-1,3-oxazole-2-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.
Properties
IUPAC Name |
5-ethoxy-1,3-oxazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-4-3-8-6(12-4)5(10)9-7/h3H,2,7H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYWAJPCGWYCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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